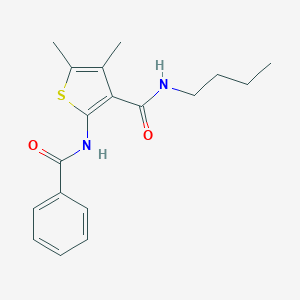

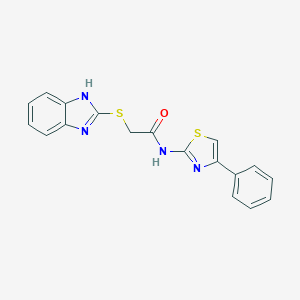

![molecular formula C19H29N3O2 B276934 N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide](/img/structure/B276934.png)

N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-1-(4-isopropylphenyl)-N-4-[2-(1-pyrrolidinyl)ethyl]succinamide, commonly known as IPSU, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. IPSU is a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), and its unique properties make it a valuable tool for studying the role of this receptor in various physiological and pathological conditions.

Mechanism of Action

The α7 N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide is a ligand-gated ion channel that is widely expressed in the central nervous system and peripheral tissues. Activation of this receptor by acetylcholine or other ligands leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. IPSU acts as a positive allosteric modulator of the α7 N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide, meaning that it enhances the receptor's response to its endogenous ligands. This leads to an increase in calcium influx and downstream signaling, which can have a range of effects depending on the tissue and physiological context.

Biochemical and Physiological Effects

IPSU has been shown to have a range of biochemical and physiological effects in various experimental systems. In neuronal cells, IPSU has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In immune cells, IPSU has been shown to reduce inflammation and promote the production of anti-inflammatory cytokines. In cancer cells, IPSU has been shown to inhibit cell proliferation and induce apoptosis, suggesting potential applications in cancer therapy.

Advantages and Limitations for Lab Experiments

IPSU has several advantages as a research tool, including its high selectivity for the α7 N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide, its ability to modulate receptor function without directly activating it, and its relatively low toxicity. However, IPSU also has some limitations, including its complex synthesis process and its limited solubility in aqueous solutions, which can make it difficult to use in some experimental systems.

Future Directions

Despite the significant progress made in understanding the properties and potential applications of IPSU, there is still much to be explored in this field. Some potential future directions for research on IPSU include:

1. Investigating the effects of IPSU on other N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide subtypes and other ion channels to better understand its selectivity and potential off-target effects.

2. Developing new synthetic strategies to improve the yield and purity of IPSU and to make it more accessible to researchers.

3. Exploring the potential therapeutic applications of IPSU in various disease models, including neurological disorders, inflammatory conditions, and cancer.

4. Investigating the mechanisms underlying the effects of IPSU on synaptic plasticity and cognitive function to identify potential targets for drug development.

5. Developing new experimental systems and techniques to better understand the complex interactions between IPSU, the α7 N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide, and downstream signaling pathways.

Synthesis Methods

IPSU can be synthesized through a multi-step process, starting with the reaction of 4-isopropylphenylhydrazine with ethyl 2-bromoacetate to form the hydrazide intermediate. This intermediate is then reacted with succinic anhydride to form the desired product, IPSU. The synthesis of IPSU is a complex process that requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

IPSU has been extensively studied for its potential applications in various scientific fields, including neuroscience, immunology, and cancer research. Its ability to selectively modulate the α7 N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide has been shown to have a significant impact on several physiological processes, including cognition, inflammation, and cell proliferation.

properties

Molecular Formula |

C19H29N3O2 |

|---|---|

Molecular Weight |

331.5 g/mol |

IUPAC Name |

N//'-(4-propan-2-ylphenyl)-N-(2-pyrrolidin-1-ylethyl)butanediamide |

InChI |

InChI=1S/C19H29N3O2/c1-15(2)16-5-7-17(8-6-16)21-19(24)10-9-18(23)20-11-14-22-12-3-4-13-22/h5-8,15H,3-4,9-14H2,1-2H3,(H,20,23)(H,21,24) |

InChI Key |

IZZZWBKVNMWTNQ-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CCC(=O)NCCN2CCCC2 |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CCC(=O)NCCN2CCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

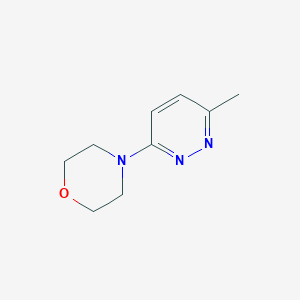

![7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one](/img/structure/B276856.png)

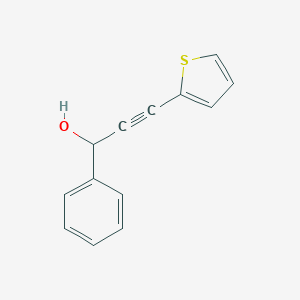

![3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B276860.png)

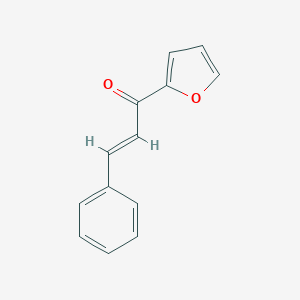

![3-(2-Phenylethyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276861.png)

![3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276864.png)

![Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate](/img/structure/B276881.png)

![2,7,9-trimethyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276886.png)

![1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B276894.png)

![2-{1-[2-(4-methylphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276895.png)